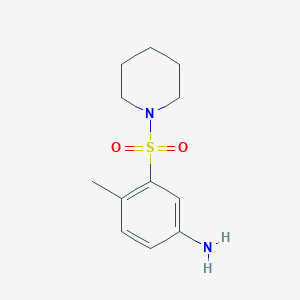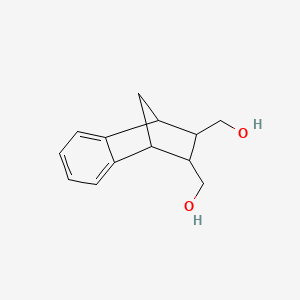
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol: is an organic compound with a unique bicyclic structure It is a derivative of naphthalene, where the naphthalene ring is fused with a methano bridge, and two hydroxyl groups are attached to the second and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol can be synthesized through several methods. One common approach involves the reduction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dione using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding dione or other suitable precursors. The process parameters, such as pressure, temperature, and catalyst type, are optimized to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure may enable it to interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-1,4-methanonaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethyl:
Uniqueness: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol is unique due to the presence of hydroxyl groups, which enhance its reactivity and enable a wide range of chemical transformations. Its bicyclic structure also contributes to its distinct physical and chemical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[10-(hydroxymethyl)-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-6-12-10-5-11(13(12)7-15)9-4-2-1-3-8(9)10/h1-4,10-15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBPTSGJWATPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3=CC=CC=C23)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376312 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56306-51-5 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



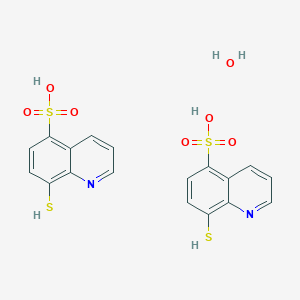
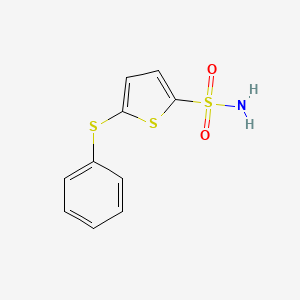
![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride](/img/structure/B1607544.png)

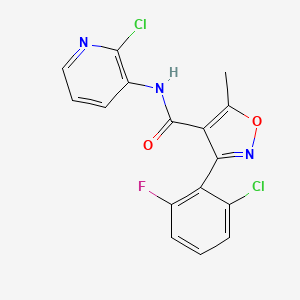
![3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate](/img/structure/B1607548.png)
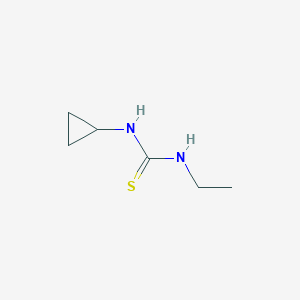

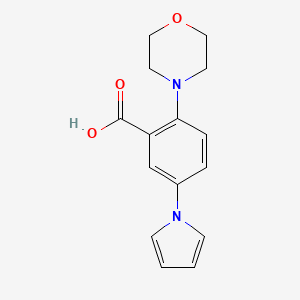
![10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine](/img/structure/B1607556.png)
![1-(4-Ethoxyphenyl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B1607557.png)

